![molecular formula C12H11NO2 B3145477 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 574740-70-8](/img/structure/B3145477.png)
5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Übersicht
Beschreibung
“5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one” is a derivative of 4-quinolone, which is an organic compound derived from quinoline . It is a part of a class of compounds known as pyrroloquinolinones . These molecules are often potent and selective inhibitors, making them of interest in pharmaceutical research .
Synthesis Analysis
The synthesis of these compounds often involves complex chemical reactions. For instance, the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . The reaction of these with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, led to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones .Molecular Structure Analysis
The molecular structure of these compounds often presents a tetrahedral geometry and a trigonal plane in different parts of the molecules . The rigidification of the molecule by incorporation of the ethyl group into a 5- or 6-membered ring affords compounds with a pyrroloquinolinone or pyridoquinolinone molecular scaffold .Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps. For example, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, Pyroquilon, a related compound, has a molecular weight of 173.2, a density of 1.29 at 20°C, and a melting point of 112°C .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- Synthesis and Potential Fungicidal Activity : A study by Kappe & Kappe (2009) detailed the synthesis of pyrrolo[3,2,1‐ij]quinolin-4‐ones derivatives, aiming at potential fungicidal applications. Starting with 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones, they achieved functionalization at the 6- or 5-position, leading to various substituted derivatives with potential fungicidal properties Kappe & Kappe, 2009.
Diuretic Properties
- Polymorphic Modifications and Diuretic Properties : Shishkina et al. (2018) reported on the discovery of two polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, demonstrating strong diuretic properties, suggesting its use as a novel remedy for hypertension Shishkina et al., 2018.
Synthesis of Spiro Compounds
- Spirocyclic Tetrahydropyrroloquinolinones Synthesis : Baradarani et al. (2018) explored the one-pot, three-component reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with 6-aminouracils, leading to the generation of spirocyclic tetrahydropyrroloquinolinones, a novel class of compounds Baradarani et al., 2018.
Anticoagulant Activity
- Synthesis and Anticoagulant Activity : Novichikhina et al. (2020) focused on synthesizing ethylidene and spiro derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones, assessing their inhibitory activity against blood coagulation factors Xa and XIa. This research indicates a potential application in anticoagulant therapy Novichikhina et al., 2020.
Aldosterone Synthase Inhibitors
- Aldosterone Synthase Inhibition for Cardiovascular Diseases : Lucas et al. (2011) conducted a study on heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives, revealing their effectiveness as aldosterone synthase inhibitors. Such inhibitors have potential applications in treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis, highlighting the importance of fine-tuning the selectivity of these compounds Lucas et al., 2011.
Wirkmechanismus
Target of Action
The primary target of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the hormone aldosterone, which plays a crucial role in regulating blood pressure and electrolyte balance .
Mode of Action
This compound acts as a potent and selective inhibitor of aldosterone synthase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of corticosterone to aldosterone . This results in a decrease in aldosterone levels, which can help manage conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis .
Biochemical Pathways
The inhibition of aldosterone synthase affects the renin-angiotensin-aldosterone system (RAAS) , a major pathway regulating blood pressure and fluid balance . By reducing aldosterone production, the compound can decrease sodium reabsorption and potassium excretion in the kidneys, leading to a decrease in blood volume and blood pressure .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the downregulation of aldosterone-dependent gene expression . This can lead to a decrease in sodium reabsorption and potassium secretion in the kidneys, ultimately resulting in lowered blood pressure .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(hydroxymethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6,14H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJAYANXDGZILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



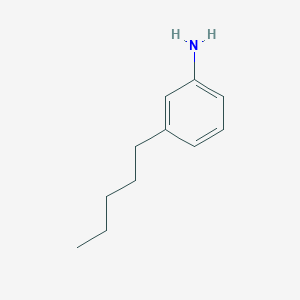
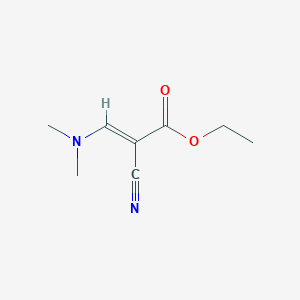
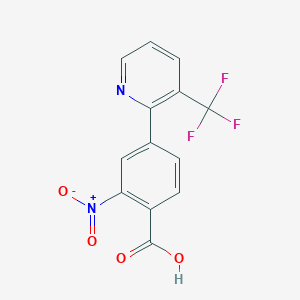


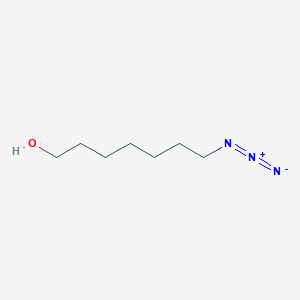

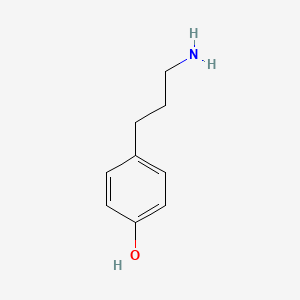
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)

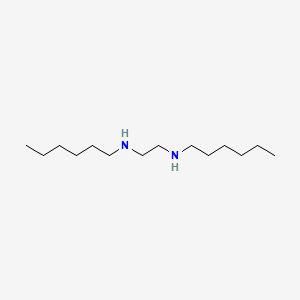

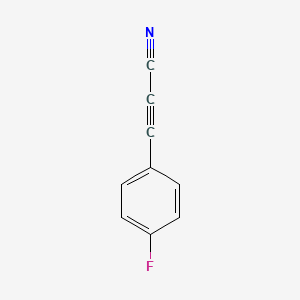
![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)